molecular formula C23H24N6O B2416733 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one CAS No. 2379983-79-4

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one

Cat. No. B2416733
CAS RN: 2379983-79-4
M. Wt: 400.486
InChI Key: PTXOIXXGHQDGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several unique properties that make it a valuable tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase-5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting the activity of PDE5, this compound can increase the levels of cGMP, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one are varied and complex. This compound has been found to have a variety of effects on the body, including vasodilation, anti-inflammatory effects, and anti-tumor effects. Additionally, this compound has been found to have potential applications in the treatment of erectile dysfunction and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one for lab experiments is its ability to inhibit the activity of certain enzymes. This can provide valuable insights into the mechanisms of various biochemical pathways. Additionally, this compound is relatively stable and can be easily synthesized in the lab. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one. One potential direction is the use of this compound as a tool for studying the role of certain enzymes in various biochemical pathways. Additionally, this compound has potential applications in the treatment of erectile dysfunction and pulmonary hypertension. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-chloro-1-(quinolin-4-yl)piperidine with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloropyridazine to yield the final product.

Scientific Research Applications

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of certain enzymes in various biochemical pathways. This compound has been found to inhibit the activity of certain enzymes, which can provide valuable insights into the mechanisms of these pathways.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-7-8-23(30)29(26-22)18-10-13-27(14-11-18)21-9-12-24-20-6-4-3-5-19(20)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOIXXGHQDGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=CC=NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one

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